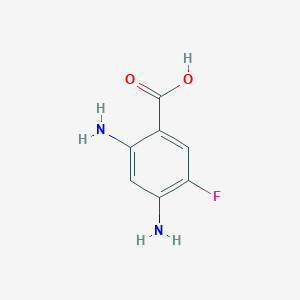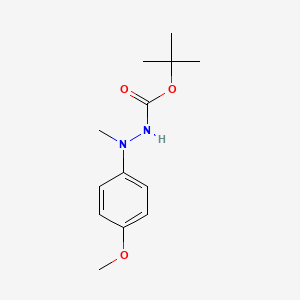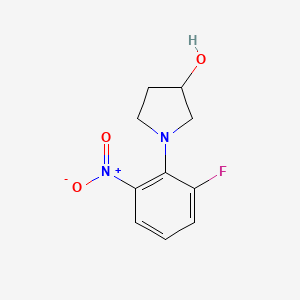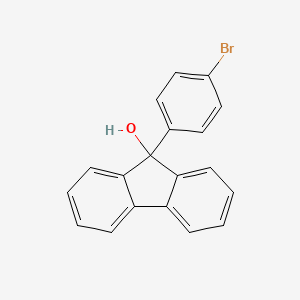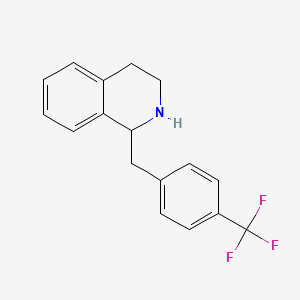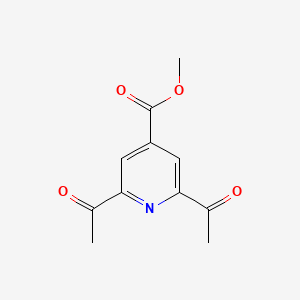
Methyl 2,6-diacetylisonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,6-diacetylisonicotinate: is an organic compound with the molecular formula C11H11NO4. It is a derivative of isonicotinic acid, featuring two acetyl groups at the 2 and 6 positions of the pyridine ring and a methyl ester group at the carboxyl position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,6-diacetylisonicotinate typically involves the acetylation of isonicotinic acid derivatives. One common method is the reaction of isonicotinic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality material .
化学反应分析
Types of Reactions: Methyl 2,6-diacetylisonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to alcohols.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Chemistry: Methyl 2,6-diacetylisonicotinate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in the study of enzyme-substrate interactions and receptor binding studies .
Medicine: The compound’s derivatives are explored for their potential pharmacological activities. Research is ongoing to investigate its role in drug development, particularly in the design of anti-inflammatory and antimicrobial agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
作用机制
The mechanism of action of methyl 2,6-diacetylisonicotinate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
相似化合物的比较
Methyl nicotinate: Similar in structure but lacks the acetyl groups.
2,6-Diacetylpyridine: Similar but without the methyl ester group.
Isonicotinic acid: The parent compound without acetylation and esterification.
Uniqueness: Methyl 2,6-diacetylisonicotinate is unique due to the presence of both acetyl and methyl ester groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C11H11NO4 |
|---|---|
分子量 |
221.21 g/mol |
IUPAC 名称 |
methyl 2,6-diacetylpyridine-4-carboxylate |
InChI |
InChI=1S/C11H11NO4/c1-6(13)9-4-8(11(15)16-3)5-10(12-9)7(2)14/h4-5H,1-3H3 |
InChI 键 |
HNVKUFZBUQAUAV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=CC(=N1)C(=O)C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


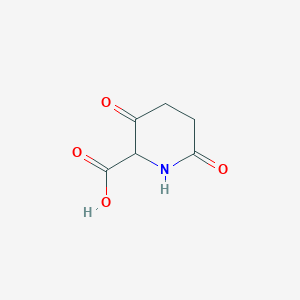
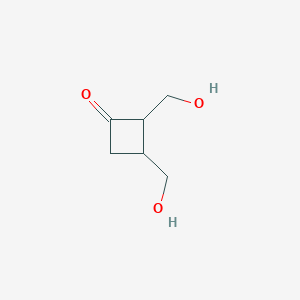
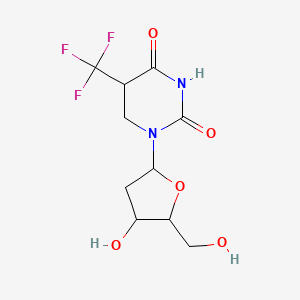
![1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14784923.png)
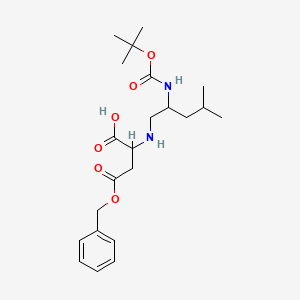
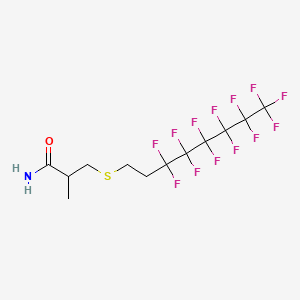

![2-amino-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B14784956.png)
